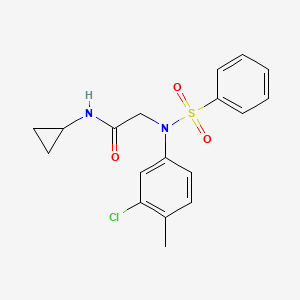
N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide, also known as CC-115, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been well characterized.
Mechanism of Action
N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide is a dual inhibitor of mTORC1 and mTORC2, which are two complexes of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway plays a key role in regulating cell growth, proliferation, and survival. Inhibition of mTORC1 has been shown to inhibit the growth of cancer cells, while inhibition of mTORC2 has been shown to reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to reduce inflammation in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to inhibit the activation of fibroblasts, which play a key role in the development of fibrosis.
Advantages and Limitations for Lab Experiments
N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for mTORC1 and mTORC2. However, this compound has limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for the study of N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate its potential use in treating cancer, autoimmune diseases, and fibrotic diseases. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Finally, future studies could focus on developing new formulations of this compound to improve its solubility and reduce its potential for off-target effects.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for treating various diseases. Its mechanism of action has been well characterized, and it has shown promising results in preclinical studies. Further research is needed to fully understand its potential therapeutic applications and to develop new formulations to improve its efficacy and safety.
Scientific Research Applications
N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential use in treating various diseases, including cancer, autoimmune diseases, and fibrotic diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. This compound has also been shown to inhibit the activation of fibroblasts, which play a key role in the development of fibrosis.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-7-10-15(11-17(13)19)21(12-18(22)20-14-8-9-14)25(23,24)16-5-3-2-4-6-16/h2-7,10-11,14H,8-9,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSCUYVFNNBRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3678593.png)
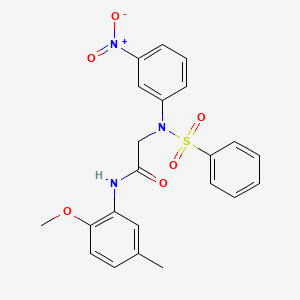
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3678600.png)
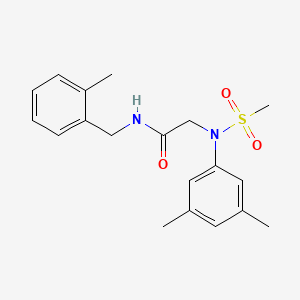
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3678611.png)
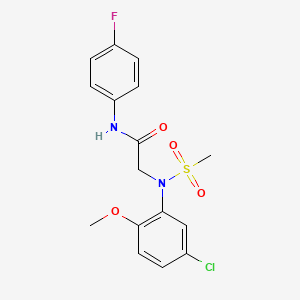
![1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B3678625.png)
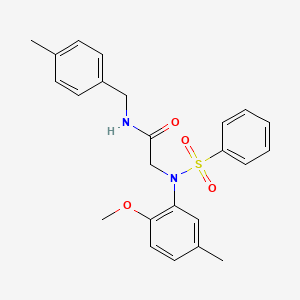
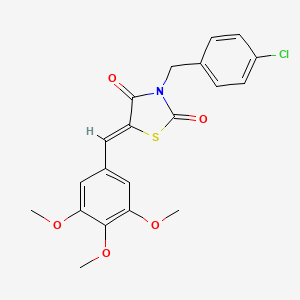
![N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678668.png)
![N-(2-methoxy-5-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3678677.png)
![5-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3678683.png)
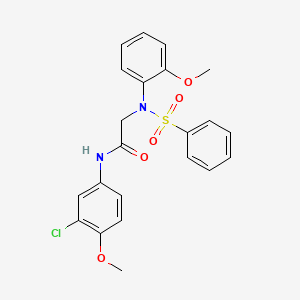
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678687.png)